![molecular formula C19H20N2O3 B2611069 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1705308-80-0](/img/structure/B2611069.png)

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

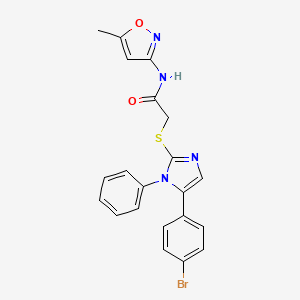

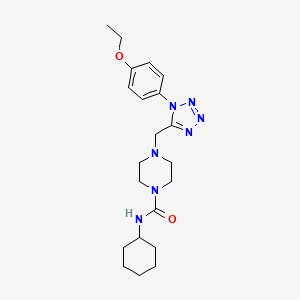

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPBD is a psychoactive compound that is structurally similar to other psychoactive substances, such as MDMA and MDA. However, MPBD has unique properties that make it a promising candidate for further research.

Scientific Research Applications

Discovery and Optimization of PARP Inhibitors

Discovery of the PARP inhibitor ABT-888 : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, leading to the identification of ABT-888, which exhibited excellent potency against both the PARP-1 and PARP-2 enzymes. This compound was aqueous soluble, orally bioavailable, and demonstrated efficacy in cancer models, indicating its potential for cancer treatment (Penning et al., 2009).

Optimization of benzimidazole carboxamide PARP inhibitors : Further development led to the identification of A-966492, a highly potent and efficacious PARP inhibitor. This compound displayed excellent potency against the PARP-1 enzyme and was orally bioavailable, crossing the blood-brain barrier and showing in vivo efficacy in cancer models (Penning et al., 2010).

Synthesis and Biological Activity of Derivatives

Antiepileptic activity of phthalimide derivatives : Novel phthalimide derivatives were synthesized and evaluated for antiepileptic activity, demonstrating significant latency time in seizure threshold methods. Molecular docking suggested strong interactions with the GABAA receptor, highlighting their potential for further investigation as antiepileptic agents (Asadollahi et al., 2019).

Antimicrobial activity of novel carboxamide derivatives : Innovative carboxamide derivatives were synthesized and exhibited significant in vitro antibacterial activity against various pathogenic microorganisms. This study underscores the potential of these compounds in developing new antibacterial agents (Idrees et al., 2019).

Evaluation of Anticancer and Anti-Biofilm Activities

Anticancer and anti-biofilm activity of pyrrolidine derivatives : A library of novel 2-(het)arylpyrrolidine-1-carboxamides was synthesized and tested for anti-cancer and anti-bacterial biofilm activities. Some derivatives showed promising in vitro and in vivo anticancer activities and effectively suppressed bacterial biofilm growth, suggesting their dual potential as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives, which share a similar structure, have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(14-8-9-17-18(11-14)24-13-23-17)20-12-16-7-4-10-21(16)15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHTVNOVKMTFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)

![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)